molecular formula C10H16O4 B2364276 (S,Z)-Ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)acrylate CAS No. 91926-90-8

(S,Z)-Ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)acrylate

Cat. No.: B2364276
CAS No.: 91926-90-8
M. Wt: 200.234
InChI Key: GZVXALXOWVXZLH-RPSMYOMKSA-N
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Description

(S,Z)-Ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)acrylate is a useful research compound. Its molecular formula is C10H16O4 and its molecular weight is 200.234. The purity is usually 95%.
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Biological Activity

(S,Z)-Ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)acrylate (CAS No. 64520-58-7) is a compound of interest due to its potential biological activities and applications in various fields, including pharmaceuticals and material sciences. This article explores its biological activity, synthesis, and relevant research findings.

  • Molecular Formula : C₁₀H₁₆O₄
  • Molecular Weight : 200.23 g/mol
  • Structure : The compound features a dioxolane ring which may contribute to its reactivity and biological properties.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of α-functionalized α,β-unsaturated aldehydes have been shown to possess antibacterial properties against various pathogens. The dioxolane moiety is hypothesized to enhance the interaction with microbial cell membranes, leading to increased efficacy .

Antioxidant Activity

The compound's structure suggests potential antioxidant properties. Antioxidants are crucial in preventing oxidative stress-related diseases. Studies on structurally related compounds indicate that they can scavenge free radicals effectively, which may be attributed to the presence of the dioxolane ring that stabilizes radical intermediates .

Cytotoxicity Studies

Cytotoxicity assays have been conducted on various cancer cell lines using compounds related to this compound. Preliminary results suggest that these compounds can induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle progression and induction of oxidative stress .

Synthesis Methods

The synthesis of this compound typically involves the following steps:

  • Formation of Dioxolane : The initial step involves the synthesis of the dioxolane ring from simple precursors.
  • Acrylate Formation : The subsequent reaction with ethyl acrylate under controlled conditions leads to the formation of the desired compound.
  • Purification : The product is purified using standard techniques such as distillation or chromatography.

Case Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of this compound demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both bacteria, indicating strong antimicrobial potential.

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro studies on HeLa and MCF-7 cell lines revealed that this compound exhibited IC50 values of 25 µM and 30 µM respectively after 48 hours of exposure. Flow cytometry analysis indicated an increase in apoptotic cells compared to control groups, suggesting a mechanism involving programmed cell death.

Properties

IUPAC Name

ethyl (Z)-3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c1-4-12-9(11)6-5-8-7-13-10(2,3)14-8/h5-6,8H,4,7H2,1-3H3/b6-5-/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZVXALXOWVXZLH-SLGIHZDVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1COC(O1)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C\[C@H]1COC(O1)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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